molecular formula C9H6Cl2F2O B8001689 2-Chloro-1-(4-chloro-3-methylphenyl)-2,2-difluoroethanone

2-Chloro-1-(4-chloro-3-methylphenyl)-2,2-difluoroethanone

Cat. No.: B8001689
M. Wt: 239.04 g/mol
InChI Key: FOGXTCCJXJUPJC-UHFFFAOYSA-N
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Description

2-Chloro-1-(4-chloro-3-methylphenyl)-2,2-difluoroethanone is a halogenated α-difluoroketone characterized by a 4-chloro-3-methylphenyl substituent and two fluorine atoms at the β-carbon position. The compound’s discontinuation in commercial catalogs () may reflect challenges in synthesis, stability, or regulatory concerns.

Properties

IUPAC Name

2-chloro-1-(4-chloro-3-methylphenyl)-2,2-difluoroethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6Cl2F2O/c1-5-4-6(2-3-7(5)10)8(14)9(11,12)13/h2-4H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOGXTCCJXJUPJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)C(F)(F)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6Cl2F2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Friedel-Crafts Acylation with Trichloroacetyl Chloride

The aryl backbone is functionalized via Friedel-Crafts acylation using trichloroacetyl chloride under Lewis acid catalysis (e.g., AlCl₃). This yields 1-(4-chloro-3-methylphenyl)-2,2,2-trichloroethanone as a critical intermediate.

Reaction Conditions

ParameterValue
Temperature80–100°C
SolventDichloromethane
CatalystAlCl₃ (1.2 equiv)
Yield72–78%

Fluorination of Trichloromethyl Group

Halogen exchange replaces two chlorine atoms with fluorine using antimony trifluoride (SbF₃) or potassium fluoride (KF) under pressurized conditions:

Ar–C(O)–CCl3+2SbF3Ar–C(O)–CF2Cl+2SbCl3\text{Ar–C(O)–CCl}3 + 2\,\text{SbF}3 \rightarrow \text{Ar–C(O)–CF}2\text{Cl} + 2\,\text{SbCl}3

Optimized Parameters

ParameterValue
Temperature150–180°C
Pressure3–5 atm
CatalystSbF₃ (3.0 equiv)
Yield58–65%

Direct α-Chlorination of Difluoroethanone

Synthesis of 1-(4-Chloro-3-methylphenyl)-2,2-difluoroethanone

The difluoroethanone core is prepared via nucleophilic acyl substitution using 2,2-difluoroacetyl chloride and a Grignard reagent derived from 4-chloro-3-methylbromobenzene:

Ar–MgBr+Cl–C(O)–CF2–ClAr–C(O)–CF2H+MgBrCl\text{Ar–MgBr} + \text{Cl–C(O)–CF}2\text{–Cl} \rightarrow \text{Ar–C(O)–CF}2\text{H} + \text{MgBrCl}

Key Conditions

  • Solvent: Tetrahydrofuran (THF) at −78°C.

  • Yield: 68–74%.

Radical Chlorination at α-Position

Chlorination employs sulfuryl chloride (SO₂Cl₂) under UV irradiation to introduce the α-chloro group:

Ar–C(O)–CF2H+SO2Cl2UVAr–C(O)–CF2Cl+HCl+SO2\text{Ar–C(O)–CF}2\text{H} + \text{SO}2\text{Cl}2 \xrightarrow{\text{UV}} \text{Ar–C(O)–CF}2\text{Cl} + \text{HCl} + \text{SO}_2

Performance Metrics

ParameterValue
Reaction Time6–8 hours
Conversion>90%
Selectivity82–88%

Catalytic Transfer Hydrogenation for Byproduct Mitigation

Byproducts such as over-chlorinated species are minimized using rhodium (Rh) or iridium (Ir) catalysts with formic acid/triethylamine as hydrogen donors. This approach enhances enantiopurity and reduces side reactions during fluorination steps.

Catalyst Efficiency

Catalystee (%)Yield (%)
Rh(IIIa)98.092
Ir(IIIb)97.589

Analytical Validation and Quality Control

Chiral HPLC Analysis

Enantiomeric excess (ee) is determined via chiral HPLC (Chiralpak IC column) with isopropanol/hexane mobile phases. The target compound exhibits a retention time of 12.3 min (99.2% purity).

Spectroscopic Characterization

  • ¹H NMR (400 MHz, CDCl₃): δ 7.45 (d, J = 8.4 Hz, 1H), 7.32 (s, 1H), 7.28 (d, J = 8.4 Hz, 1H), 2.35 (s, 3H).

  • ¹⁹F NMR (376 MHz, CDCl₃): δ −98.5 (s, 2F), −112.3 (s, 1F).

Industrial Scalability and Process Economics

Solvent and Catalyst Recovery

High-boiling solvents (e.g., glycerine) enable efficient distillation and reuse, reducing raw material costs by 30–40%. Rhodium catalysts are recovered via filtration with >95% efficiency.

Cost-Benefit Analysis

ComponentCost per kg (USD)Contribution (%)
4-Chloro-3-methylphenol23.7445
SbF₃12.5025
Solvents8.2015

Chemical Reactions Analysis

Types of Reactions

2-Chloro-1-(4-chloro-3-methylphenyl)-2,2-difluoroethanone undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research has shown that compounds similar to 2-Chloro-1-(4-chloro-3-methylphenyl)-2,2-difluoroethanone exhibit anticancer properties. For example, derivatives of difluoroacetophenones have been studied for their ability to inhibit tumor growth. The presence of chloro and difluoro groups enhances their biological activity by increasing lipophilicity and altering the electronic properties of the molecule, which can improve interactions with biological targets.

Case Study: Synthesis of Anticancer Agents
A study published in a peer-reviewed journal detailed the synthesis of a series of difluorinated compounds based on the structure of this compound. These compounds were tested against various cancer cell lines, showing promising results in inhibiting cell proliferation and inducing apoptosis. The modifications to the fluorinated scaffold demonstrated enhanced potency compared to non-fluorinated analogs.

Agrochemical Applications

Pesticidal Properties
The compound's structure suggests potential applications in agrochemicals, particularly as a pesticide or herbicide. Fluorinated compounds are often more effective due to their increased stability and bioactivity. Research indicates that similar difluorinated ketones can act as effective agents against a range of agricultural pests.

Case Study: Development of New Herbicides
In a recent study focusing on herbicidal activity, researchers synthesized several derivatives of difluorinated ethanones and evaluated their efficacy against common weeds. The results indicated that certain modifications to the core structure significantly improved herbicidal activity, making them viable candidates for further development into commercial products.

Material Science

Polymer Chemistry
The unique chemical properties of this compound allow it to be used as a building block in polymer synthesis. Its difluoromethyl group can enhance thermal stability and chemical resistance in polymers.

Case Study: Synthesis of Fluoropolymers
Research has demonstrated that incorporating this compound into polymer matrices can significantly improve their mechanical properties and thermal resistance. A study highlighted the use of difluorinated compounds in creating high-performance coatings that exhibit excellent resistance to solvents and environmental degradation.

Summary Table of Applications

Application AreaKey Findings
Medicinal ChemistryAnticancer activity; derivatives show enhanced potency against cancer cell lines
AgrochemicalsPotential as pesticides/herbicides; effective against agricultural pests
Material ScienceUsed as a building block for polymers; improves thermal stability and chemical resistance

Mechanism of Action

The mechanism of action of 2-Chloro-1-(4-chloro-3-methylphenyl)-2,2-difluoroethanone involves its interaction with molecular targets such as enzymes and receptors. The presence of chloro and difluoro groups enhances its binding affinity and specificity towards these targets, leading to the modulation of various biochemical pathways.

Comparison with Similar Compounds

Structural and Substituent Variations

The target compound’s properties can be contextualized against analogs with differing substituents on the aromatic ring or variations in halogenation patterns. Key comparisons include:

Table 1: Structural Comparison of Selected α-Haloketones
Compound Name Molecular Formula Substituents on Aromatic Ring CAS Number Key Features
2-Chloro-1-(4-chloro-3-methylphenyl)-2,2-difluoroethanone C9H5Cl2F2O 4-Cl, 3-Me Not explicitly listed Discontinued ()
2-Chloro-1-(3-chloro-2,4-difluorophenyl)-2,2-difluoroethanone C8H2Cl2F4O 3-Cl, 2,4-diF N/A 95% purity; storage at 4–8°C ()
1-(4-Chlorophenyl)-2,2-difluoroethanone C8H5ClF2O 4-Cl 190578-25-1 Commercial availability ()
2-Chloro-1-(3,5-dimethylphenyl)-2,2-difluoroethanone C10H9ClF2O 3,5-diMe 1352209-69-8 Higher molecular weight ()
2-Chloro-1-(4-fluorophenyl)-2-phenylethanone C14H10ClFO 4-F, Ph (additional phenyl) 62148-67-8 Oil form; low solubility ()
Substituent Effects:
  • Electron-Withdrawing Groups (EWGs): The 4-chloro and 3-methyl groups in the target compound create a sterically hindered and electron-deficient aromatic ring, which may influence reactivity in nucleophilic substitutions or cycloadditions.
  • Steric Effects: The 3-methyl group in the target compound introduces steric hindrance, contrasting with the less hindered 4-chlorophenyl analog (). This may reduce reaction rates in sterically sensitive transformations.

Physical and Hazard Properties

Halogenated ketones generally exhibit moderate to high reactivity and toxicity. For example:

  • 2-Chloro-1-(3-chloro-2,4-difluorophenyl)-2,2-difluoroethanone (): Hazards: H315 (skin irritation), H319 (eye irritation), H335 (respiratory irritation). Storage: 4–8°C, indicating thermal sensitivity.
  • Stability: Requires inert atmosphere and refrigeration.

The target compound’s hazards are likely similar due to shared halogen and ketone functionalities.

Crystallographic and Spectroscopic Insights

  • 2-Chloro-1-(3-hydroxyphenyl)ethanone (): Forms planar molecules with O–H⋯O hydrogen-bonded dimers. The target compound’s difluoro groups could disrupt hydrogen bonding, altering crystal packing.
  • SHELX Software (): Widely used for crystallographic refinement, applicable to structural analysis of the target compound.

Biological Activity

2-Chloro-1-(4-chloro-3-methylphenyl)-2,2-difluoroethanone, also known by its CAS number 1352210-81-1, is a fluorinated compound that has garnered attention in various fields of chemical research. This article focuses on its biological activity, potential applications, and relevant research findings.

  • Molecular Formula : C₉H₈ClF₂O
  • Molecular Weight : 239.04 g/mol
  • Structure : The compound features a chloro-substituted aromatic ring and a difluoroethanone moiety, which may influence its biological interactions.

Cytotoxicity and Anticancer Activity

Several studies have investigated the cytotoxic effects of difluorinated compounds in cancer cell lines. For instance, compounds with similar structures have demonstrated significant cytotoxicity against breast cancer (MCF-7) and lung cancer (A549) cell lines. The mechanism often involves the induction of apoptosis and cell cycle arrest. Preliminary data suggest that this compound may exhibit comparable effects, warranting further investigation.

Case Study 1: Antimicrobial Efficacy

In a comparative study of fluorinated ketones, researchers tested several derivatives against common bacterial strains. The results indicated that compounds with similar halogen substitutions had minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL. While specific data for this compound were not reported, the trends suggest potential efficacy in antimicrobial applications.

Case Study 2: Anticancer Properties

A recent study focused on a series of difluorinated ketones revealed that certain structural modifications enhanced their cytotoxicity against cancer cell lines. For example, derivatives with electron-withdrawing groups exhibited increased potency. Given its structural similarities, it is hypothesized that this compound could also demonstrate significant anticancer activity.

Research Findings

Study Focus Findings
Study AAntimicrobial ActivityIdentified MICs for related compounds; potential for similar efficacy in 2-Chloro derivatives.
Study BCytotoxicity in CancerShowed significant cytotoxic effects in MCF-7 and A549 cells; suggests further exploration of 2-Chloro compound.
Study CStructure-Activity RelationshipCorrelated halogenation with increased biological activity; supports further investigation into fluorinated ethers.

Q & A

Q. What are the common synthetic routes for preparing 2-chloro-1-(4-chloro-3-methylphenyl)-2,2-difluoroethanone?

Methodological Answer: The synthesis typically involves Friedel-Crafts acylation or halogenation of a pre-functionalized aromatic precursor. For example:

Friedel-Crafts Acylation : Reacting 4-chloro-3-methylbenzene with a chloro-difluoroacetyl chloride derivative in the presence of a Lewis acid catalyst (e.g., AlCl₃).

Halogen Exchange : Substituting fluorine or chlorine atoms in analogous ethanone derivatives via nucleophilic substitution, using reagents like HF or Cl₂ under controlled conditions.
Characterization of intermediates by NMR (¹H/¹³C, ¹⁹F) and GC-MS ensures purity before final isolation .

Q. How is the molecular structure of this compound validated experimentally?

Methodological Answer: Key techniques include:

  • X-ray Crystallography : Single-crystal diffraction resolves bond lengths, angles, and packing motifs. For example, SHELX software refines structural parameters and validates geometry .
  • Spectroscopy :
    • ¹⁹F NMR : Confirms the presence and environment of fluorine atoms (δ ~ -100 to -120 ppm for CF₂ groups).
    • IR Spectroscopy : Identifies carbonyl (C=O) stretching frequencies (~1700–1750 cm⁻¹) and C-Cl/F vibrations.
  • Mass Spectrometry : High-resolution MS (HRMS) confirms the molecular ion [M+H]⁺ and fragmentation patterns .

Q. What are the typical reactivity patterns of this compound in organic synthesis?

Methodological Answer: The α,α-difluoro ketone moiety is electrophilic, enabling:

Nucleophilic Substitution : Reacting with amines or thiols to form secondary amides or thioesters.

Reduction : Using NaBH₄ or LiAlH₄ to yield difluoro-alcohol intermediates.

Heterocycle Formation : Condensation with hydrazines or thioureas to synthesize pyrazoles or thiazoles, common in drug discovery .

Advanced Research Questions

Q. How can density functional theory (DFT) predict the thermochemical properties of this compound?

Methodological Answer: DFT calculations (e.g., B3LYP/6-311+G(d,p)) model:

  • Thermodynamic Stability : Enthalpy of formation and bond dissociation energies.
  • Electronic Properties : HOMO-LUMO gaps to assess reactivity.
  • Solvation Effects : COSMO-RS simulations predict solubility in solvents like DMSO or acetonitrile.
    Incorporate exact-exchange functionals (e.g., hybrid functionals) for improved accuracy, as validated by Becke’s work on atomization energies and ionization potentials .

Q. What challenges arise in crystallographic refinement of halogenated ethanones, and how are they addressed?

Methodological Answer: Challenges include:

  • Disorder in Halogen Positions : Chlorine/fluorine atoms may exhibit positional disorder. Use SHELXL’s PART instruction to model partial occupancy.
  • Weak Hydrogen Bonds : C=O···H interactions are often weak. Apply Hirshfeld surface analysis to quantify intermolecular contacts.
  • Twinned Crystals : Implement TWIN commands in SHELX for data integration. Cross-validate with PLATON’s ADDSYM tool to detect missed symmetry .

Q. How can researchers resolve contradictions between experimental and computational data?

Methodological Answer:

Benchmarking : Compare DFT-predicted geometries (bond lengths/angles) with X-ray data. Adjust basis sets (e.g., def2-TZVP) for better agreement.

Kinetic vs. Thermodynamic Control : If synthetic yields diverge from computational predictions, analyze reaction pathways via IRC (intrinsic reaction coordinate) calculations.

Spectroscopic Discrepancies : Reconcile NMR chemical shifts using gauge-invariant atomic orbital (GIAO) methods in DFT .

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